molecular formula C7H16N2O2S B2844660 Sulfamide, N-cyclohexyl-N-methyl- CAS No. 3984-15-4

Sulfamide, N-cyclohexyl-N-methyl-

Cat. No. B2844660
CAS RN: 3984-15-4
M. Wt: 192.28
InChI Key: HABCXOAVVYPCBP-UHFFFAOYSA-N
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Description

“Sulfamide, N-cyclohexyl-N-methyl-” is a compound that falls under the category of sulfonamides . Sulfonamides are organosulfur compounds that contain the sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline due to the rigidity of the functional group .


Synthesis Analysis

Sulfonamides can be synthesized in the laboratory in several ways. The classic approach involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . Sulfonamides can also be prepared from sulfur (II), sulfur (IV), and sulfur (VI) reagents .


Molecular Structure Analysis

The molecular formula of “Sulfamide, N-cyclohexyl-N-methyl-” is C17H23NO3 • HCl . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation . Sulfonimidates, which are a sulfur (VI) species bearing a tetrahedral sulfur center, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents .

Mechanism of Action

While the specific mechanism of action for “Sulfamide, N-cyclohexyl-N-methyl-” is not mentioned in the search results, sulfonamides in general have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

“Sulfamide, N-cyclohexyl-N-methyl-” should be handled with care. It may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

[methyl(sulfamoyl)amino]cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABCXOAVVYPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamide, N-cyclohexyl-N-methyl-

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